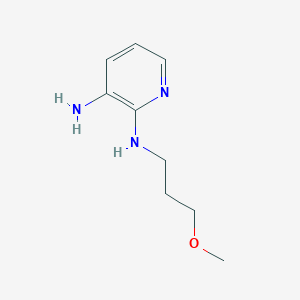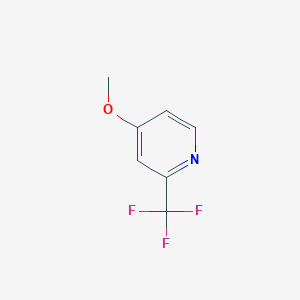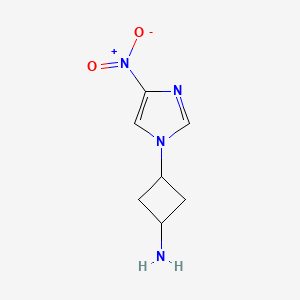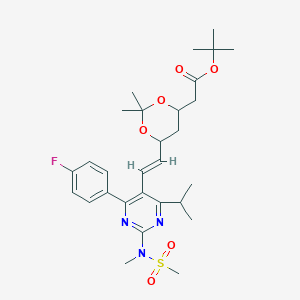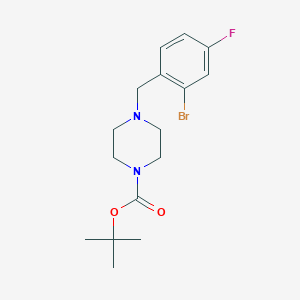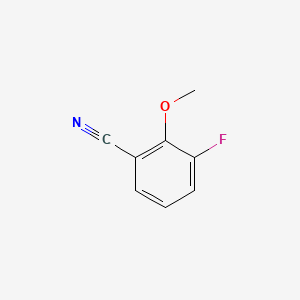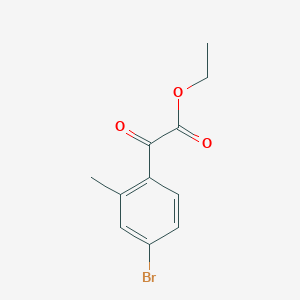
Ethyl 4-bromo-2-methylbenzoylformate
Vue d'ensemble
Description
Applications De Recherche Scientifique
- Application Summary : This research involves the synthesis and characterization of a novel ortho-fluoroazobenzene, which is photoactive in solution. The molecule is used in the development of light-responsive smart materials .
- Methods of Application : The synthesis involves the creation of a novel bromine-functionalized ortho-fluoroazobenzene photoswitch .
- Results or Outcomes : The molecule was found to be photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
- Application Summary : This research compares the crystal structures of two bromo-hydroxy-benzoic acids .
- Methods of Application : The research involves the synthesis of the two compounds and the comparison of their crystal structures .
- Results or Outcomes : The research provides detailed information about the crystal structures of the two compounds .
- Application Summary : This research involves the preparation and characterization of a mesoporous silica-based copolymer loaded with bis (2-ethylhexyl) phosphate for the efficient separation of trace radium from natural thorium .
- Methods of Application : The research involves the preparation of a mesoporous silica-based copolymer and its loading with bis (2-ethylhexyl) phosphate .
- Results or Outcomes : The research provides detailed information about the efficiency of the copolymer in separating trace radium from natural thorium .
Synthesis and Characterization of Photoactive Methyl 4-Bromo-3- ( (2,6-Difluorophenyl)diazenyl) Benzoate
Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid
Preparation and characterization of a mesoporous silica-based copolymer loaded with bis (2-ethylhexyl) phosphate
Propriétés
IUPAC Name |
ethyl 2-(4-bromo-2-methylphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-3-15-11(14)10(13)9-5-4-8(12)6-7(9)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDWVCRJPUIBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609933 | |
| Record name | Ethyl (4-bromo-2-methylphenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-2-methylbenzoylformate | |
CAS RN |
383363-34-6 | |
| Record name | Ethyl (4-bromo-2-methylphenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)
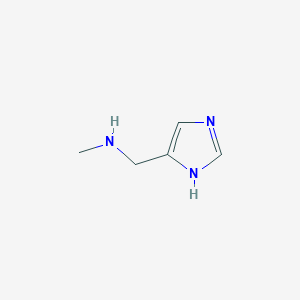

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)


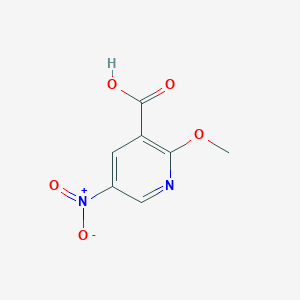
![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)
